molecular formula C26H22N4O2 B11209400 N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

Cat. No.: B11209400
M. Wt: 422.5 g/mol
InChI Key: NLQQYMQOOPPJAX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of benzimidazole derivatives and exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
  • Continuous flow reactors and automated processes are commonly employed to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in Compound X can yield corresponding alcohols.

    Substitution: Halogenation or other nucleophilic substitutions can modify the phenyl or benzimidazole moieties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines).

Major Products::
  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various halogenated or substituted derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential anticancer agent due to its unique structure and biological activity.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular pathways.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X stands out due to its fused benzimidazole-pyrimidine core.
  • Similar compounds include benzimidazole derivatives and pyrimido[1,2-a]benzimidazoles.

Remember that Compound X’s potential lies in its versatility and unique structure, making it an exciting area of scientific exploration. Researchers continue to investigate its properties and applications.

: Reference: Example Reference

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C26H22N4O2/c1-17-12-13-20(14-18(17)2)27-24(31)16-29-22-10-6-7-11-23(22)30-25(32)15-21(28-26(29)30)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,27,31)

InChI Key

NLQQYMQOOPPJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5)C

Origin of Product

United States

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